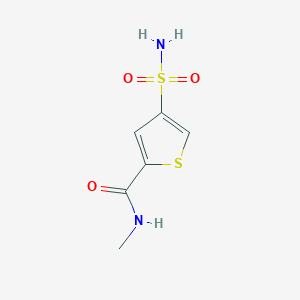

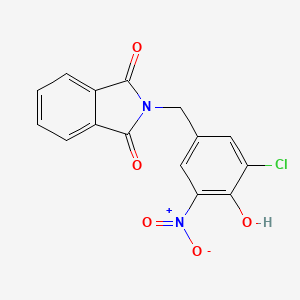

![molecular formula C10H13N3O4S B5503503 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)

2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a class of bioactive compounds, particularly 4,6-disubstituted-2-(4-morpholinyl)pyrimidines. These are of significant interest in organic and medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

- A study by Martínez et al. (2012) outlines the efficient and versatile synthesis of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines, including our compound of interest, through palladium-catalyzed cross-coupling reactions using triorganoindium reagents (Martínez et al., 2012).

Molecular Structure Analysis

- An article by Thiruvalluvar et al. (2007) describes the molecular structure of a similar compound, highlighting the planarity of the pyrimidine ring and its dihedral angle with the oxadiazole ring (Thiruvalluvar et al., 2007).

Chemical Reactions and Properties

- Research by Verheijen et al. (2010) discusses 2-aryl-4-morpholinothieno[3,2-d]pyrimidines, which are closely related to our compound, emphasizing their potent inhibition of the homologous enzyme mTOR when the morpholine group is replaced (Verheijen et al., 2010).

Physical Properties Analysis

- Orozco et al. (2008) conducted a study on 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, which are structurally related, and provided insights into their hydrogen-bonded sheet structures and electronic polarization, which are indicative of their physical properties (Orozco et al., 2008).

Chemical Properties Analysis

- The study by Tyrkov (2020) explores the reaction of similar pyrimidine triones with morpholine, leading to the synthesis of novel derivatives, which sheds light on the chemical reactivity and properties of compounds in this class (Tyrkov, 2020).

Scientific Research Applications

mTOR Inhibition and Selectivity

The study by Verheijen et al. (2010) explored the potent inhibition of the mTOR pathway by modifying the structure of 2-arylthieno[3,2-d]pyrimidines, which are known PI3K inhibitors. By replacing the morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane group, they achieved selectivity over PI3K, discovering compounds with sub-nanomolar potency against mTOR and excellent cellular activity. This breakthrough provides a foundation for developing selective mTOR inhibitors with potential therapeutic applications (Verheijen et al., 2010).

Charge Transfer Materials

In the field of materials science, Irfan (2014) conducted quantum chemical investigations on 4,6-di(thiophen-2-yl)pyrimidine derivatives to design efficient charge transfer materials. These compounds, with altered pi-backbones and push–pull strategies, showed promising properties for applications in organic electronics, highlighting the potential of pyrimidine derivatives in designing novel materials with tunable electronic and photophysical properties (Irfan, 2014).

Safety and Hazards

properties

IUPAC Name |

4-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4S/c14-7-5-8(15)12-10(11-7)18-6-9(16)13-1-3-17-4-2-13/h5H,1-4,6H2,(H2,11,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXLODSMJVZEJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC(=CC(=O)N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49681104 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4,6-Dihydroxy-pyrimidin-2-ylsulfanyl)-1-morpholin-4-yl-ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

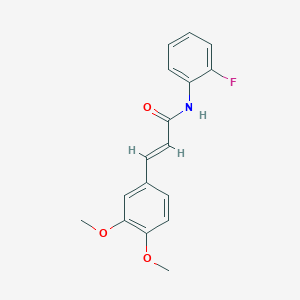

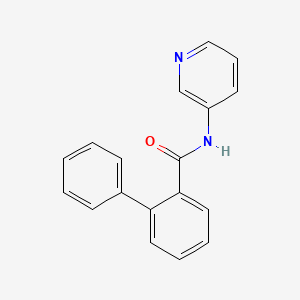

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)

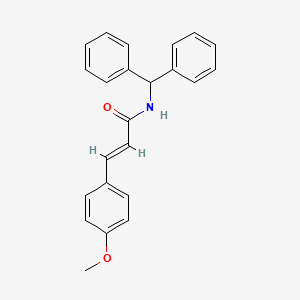

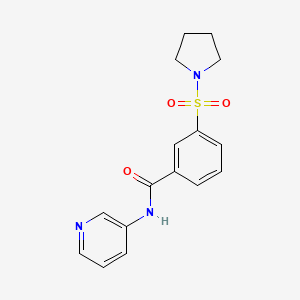

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)

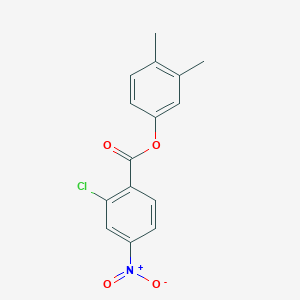

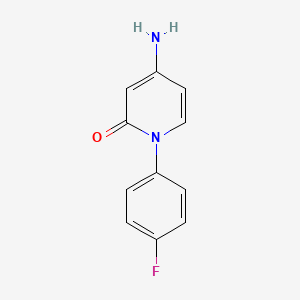

![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)

![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5503531.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)